1-Octen-3-yne
Overview
Description
1-Octen-3-yne is an organic compound with the molecular formula C8H12. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is known for its unique structure, which includes both an alkyne and an alkene functional group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
1-Octen-3-yne can be synthesized through several methods. One common synthetic route involves the palladium-catalyzed reaction of 1-alkenylboronates with vinylic halides. This method requires specific reaction conditions, including the use of a nitrogen atmosphere and a reflux condenser . Another method involves the reaction of 1-hexyne with catecholborane, followed by further processing to obtain the desired product .
Industrial production methods for this compound are less commonly documented, but they typically involve similar synthetic routes with optimized conditions for large-scale production.
Chemical Reactions Analysis
1-Octen-3-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into alkenes or alkanes.
Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Octen-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules.
Mechanism of Action
The mechanism by which 1-Octen-3-yne exerts its effects involves its ability to participate in various chemical reactions. Its unique structure allows it to interact with different molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing cellular processes and defense mechanisms .
Comparison with Similar Compounds
1-Octen-3-yne can be compared with other similar compounds, such as:
1-Octen-3-one: This compound has a similar structure but contains a ketone functional group instead of an alkyne.
1-Octen-3-ol: This alcohol analog is used by mosquitoes as an odor cue and has different chemical properties compared to this compound.
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications.
Properties
IUPAC Name |
oct-1-en-3-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4,6,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKPKVCWUZMBML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170191 | |
Record name | 1-Octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17679-92-4 | |
Record name | 1-Octen-3-yne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017679924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octen-3-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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